Pentachlorophenyl dichloroacetate
Overview
Description
Pentachlorophenyl dichloroacetate is an organic compound with the chemical formula C8HCl7O2. It is a colorless or yellowish solid with a pungent odor . This compound is primarily used as a solvent and an intermediate in various chemical reactions .
Preparation Methods
Pentachlorophenyl dichloroacetate is typically synthesized through the reaction of dichloroacetic acid with pentachlorophenol . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the esterification process. The industrial production methods for this compound are similar, involving large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pentachlorophenyl dichloroacetate undergoes various chemical reactions, including:
Esterification: It can form esters with other acids.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentachlorophenyl dichloroacetate has several scientific research applications:
Mechanism of Action
The mechanism by which pentachlorophenyl dichloroacetate exerts its effects involves the inhibition of specific enzymes and pathways. For instance, dichloroacetic acid, a related compound, is known to inhibit the enzyme pyruvate dehydrogenase kinase, affecting cellular metabolism . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with similar metabolic pathways .
Comparison with Similar Compounds
Pentachlorophenyl dichloroacetate is similar to other chlorinated phenols and esters, such as:
Pentachlorophenol: Used as a pesticide and disinfectant.
Trichlorophenol: Another chlorinated phenol with similar properties.
What sets this compound apart is its specific structure, which allows it to be used in unique applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDLTRKFSGKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339729 | |
Record name | Pentachlorophenyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-69-8 | |
Record name | Pentachlorophenyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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